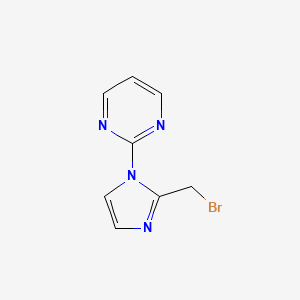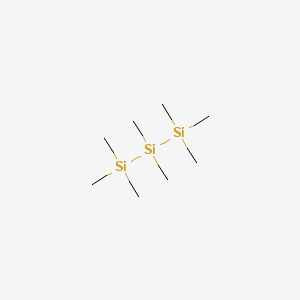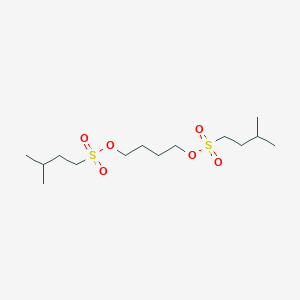
1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is a derivative of 1,3-propanediol, with a naphthyloxy group attached, which imparts distinct properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthol with 2-methyl-1,3-propanediol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, with the use of an acid catalyst to facilitate the formation of the ether linkage between the naphthol and the propanediol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The naphthyloxy group can undergo substitution reactions, where other functional groups replace the naphthyloxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoic acids, while reduction can produce naphthyl alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is employed in the production of polymers, resins, and other materials with specialized properties.
Wirkmechanismus
The mechanism by which 1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- exerts its effects involves interactions with specific molecular targets. The naphthyloxy group can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the compound may participate in hydrogen bonding and hydrophobic interactions, affecting the stability and activity of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,3-propanediol: A simpler analog without the naphthyloxy group.
1,3-Dihydroxy-2-methylpropane: Another related compound with similar structural features.
Uniqueness
1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- is unique due to the presence of the naphthyloxy group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
3894-18-6 |
|---|---|
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
2-methyl-2-(naphthalen-2-yloxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C15H18O3/c1-15(9-16,10-17)11-18-14-7-6-12-4-2-3-5-13(12)8-14/h2-8,16-17H,9-11H2,1H3 |
InChI-Schlüssel |
NSBBGDHVTCXAQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(CO)COC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)



![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)





